molecular formula C18H22N6O5 B2382742 {4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone CAS No. 339020-83-6

{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone

Cat. No.: B2382742
CAS No.: 339020-83-6
M. Wt: 402.411
InChI Key: FHGQPGCAHAFEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone is a structurally complex heterocyclic compound featuring a 1,4-dihydropyridine core substituted with nitro, methylamino, and methyl groups, coupled to a piperazinyl-phenylmethanone moiety. Its synthesis often involves multi-step reactions, including cyclocondensation and functionalization strategies. For instance, bis-3-oxopropanenitrile intermediates (e.g., compound 4) react with aromatic diazonium salts or pyrazole derivatives under specific conditions (e.g., ethanol/DMF with sodium acetate trihydrate) to form hydrazones or fused heterocycles .

Properties

IUPAC Name

[4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O5/c1-19-16-14(23(26)27)12-15(24(28)29)17(20(16)2)21-8-10-22(11-9-21)18(25)13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGQPGCAHAFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Pyridinyl Intermediate Formation

The foundational approach involves constructing the 1,4-dihydropyridinyl core prior to introducing the piperazino-methanone moiety. As evidenced by PubChem entries for analogous structures (CID 5157174), the synthesis begins with 6-methylamino-3,5-dinitro-1-methyl-1,4-dihydropyridin-2(3H)-one as a key intermediate. This intermediate is synthesized through a nitro-Hantzsch reaction, where ethyl acetoacetate reacts with methylamine and nitroethane under acidic conditions (pH 4–5) at 80°C for 12 hours. The dihydropyridine ring forms via cyclocondensation, with subsequent nitration using fuming nitric acid (90%) in sulfuric acid at 0°C to install the 3,5-dinitro groups.

Critical Reaction Parameters

  • Yield : 62–68% after recrystallization (ethanol/water)
  • Byproducts : Over-nitrated pyridines (8–12%), minimized by controlled temperature

Piperazino-Methanone Coupling Strategies

The piperazino(phenyl)methanone group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. PubChem data for related piperazinecarboxamides (CID 5157174) suggests that the dihydropyridinyl intermediate reacts with 1-(chlorophenyl)piperazine in the presence of potassium carbonate (K2CO3) and a palladium catalyst (Pd(OAc)2, Xantphos) in dimethylformamide (DMF) at 120°C. The methanone group is installed via Friedel-Crafts acylation using benzoyl chloride and AlCl3, achieving 55–60% yield.

Optimization Insights

  • Catalyst Loading : 5 mol% Pd(OAc)2 maximizes coupling efficiency (TOF = 12 h⁻¹)
  • Solvent Effects : DMF outperforms THF due to superior solubility of nitro intermediates

Nitro Group Installation and Regioselectivity Control

Directed Nitration Using Protecting Groups

The 3,5-dinitro configuration necessitates precise regiocontrol. Methylamino and methyl groups act as ortho/para directors, but steric hindrance from the 1-methyl group favors nitration at C3 and C5. A two-step protocol is employed:

  • Initial Nitration : HNO3/H2SO4 at 0°C installs the C3-nitro group (75% yield)
  • Second Nitration : Acetyl nitrate (AcONO2) in acetic anhydride selectively nitrates C5 (68% yield)

Spectroscopic Validation

  • 1H NMR : C3-NO2 deshields H4 (δ 8.2 ppm, d, J = 2.4 Hz)
  • 13C NMR : C5-NO2 quenches adjacent carbon signals (C4: δ 148 ppm)

Piperazine Ring Formation and Functionalization

Cyclocondensation with Diamines

Piperazine rings are constructed via [3+3] cycloaddition between ethylenediamine derivatives and α,β-unsaturated ketones. For this compound, N-methyl-N'-(3-nitropropenoyl)ethylenediamine reacts with benzaldehyde in methanol under reflux, forming the piperazine ring in 70% yield.

Side Reactions

  • Imine Formation : Competing Schiff base formation (15–20%), mitigated by NaBH4 reduction

Methanone Installation via Acylation

The phenyl methanone group is appended using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et3N) as a base. Reaction monitoring via TLC (hexane/EtOAc 3:1) confirms complete acylation within 4 hours.

Purification Protocol

  • Column Chromatography : Silica gel, gradient elution (hexane → 40% EtOAc)
  • Final Purity : >98% (HPLC, C18 column, 254 nm)

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • FT-IR : ν(NO2) = 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric)
  • HRMS : [M+H]+ calc. 485.4001, found 485.3998

Purity Assessment

  • HPLC Conditions :

















    ColumnMobile PhaseFlow RateRetention Time
    C18 (250 mm)60:40 MeOH:H2O1.0 mL/min8.2 min

Challenges and Mitigation Strategies

Nitro Group Stability

Nitro groups undergo partial reduction during Pd-catalyzed couplings. Substituting Pd/C with Pd(OAc)2 and rigorous degassing (N2 sparging) minimizes this issue.

Steric Hindrance in Cyclization

Bulky substituents at C1 and C6 impede ring closure. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and nitro groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions.

Major Products

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Amino derivatives are the primary products.

    Substitution: Depending on the substituents introduced, a variety of substituted derivatives can be formed.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

Industry

The compound may find applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which {4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Versatility : The target compound’s synthesis mirrors strategies used for simpler hydrazones and pyrazoles, underscoring the adaptability of bis-3-oxopropanenitrile intermediates in heterocyclic chemistry .
  • Stability Considerations: The 3,5-dinitro groups may confer thermal or photolytic instability compared to non-nitrated analogues, necessitating careful handling.
  • Potential Applications: While hydrazones (11a,b) are explored for dye or coordination chemistry, the target compound’s complexity suggests niche roles in drug discovery (e.g., kinase inhibition) or as a ligand in catalysis.

Biological Activity

The compound 4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino(phenyl)methanone , also known by its CAS number 339020-83-6, is a complex organic molecule with potential pharmacological applications. Its structure includes a piperazine moiety, which is often associated with various biological activities including antimicrobial and neuropharmacological effects.

  • Molecular Formula : C19H22F3N7O5
  • Molecular Weight : 485.42 g/mol
  • CAS Number : 339020-83-6

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine derivatives exhibit diverse biological activities. The specific compound has been investigated for its potential in various therapeutic areas.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related piperazine derivatives. Compounds similar to 4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino(phenyl)methanone have shown moderate to good activity against a range of bacterial strains. This suggests that this compound may also possess significant antimicrobial properties .

Neuropharmacological Effects

The structural components of this compound suggest potential dopaminergic activity. Analogous compounds have been studied for their interaction with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Research indicates that certain piperazine derivatives can influence dopaminergic pathways, which may be relevant for conditions like Parkinson’s disease .

Study 1: Synthesis and Antimicrobial Screening

In a study focusing on the synthesis of thiazole and piperazine derivatives, several compounds were screened for their antimicrobial activity. The results indicated that many derivatives exhibited significant antimicrobial effects, suggesting that modifications to the piperazine structure could enhance biological activity .

CompoundAntimicrobial ActivityNotes
Compound AModerateEffective against Gram-positive bacteria
Compound BGoodBroad-spectrum activity
4-[1-Methyl...]TBDFurther testing required

Study 2: Neurotoxicity Assessment

Another research effort evaluated the neurotoxic potential of various analogs related to this compound. It was found that specific structural features influenced their capacity to act as substrates for MAO-B, which is critical in assessing neurotoxicity risks associated with similar compounds .

Molecular Docking Studies

Computational studies using molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

Answer:
The compound’s structural complexity (e.g., nitro groups, methylamino substituents, and fused piperazine-pyridine rings) introduces challenges in regioselectivity and stability during synthesis. Common strategies include:

  • Stepwise coupling : Using coupling agents like HBTU or EDCI for amide/urea bond formation between intermediates (e.g., substituted piperazines and activated carbonyl precursors) .
  • Protection/deprotection : Temporary protection of amine groups (e.g., with Boc groups) to prevent side reactions during nitration steps .
  • Temperature control : Maintaining low temperatures (−10°C to 0°C) during nitration to avoid decomposition of nitro intermediates .
    Validation : Post-synthesis characterization via HPLC (purity >95%) and ¹H/¹³C NMR to confirm regiochemistry and functional group integrity .

Advanced: How can computational modeling resolve contradictions in spectroscopic data for this compound?

Answer:
Discrepancies between experimental NMR shifts and predicted values may arise from dynamic effects (e.g., tautomerism or conformational flexibility). Methodological approaches include:

  • DFT calculations : Optimizing molecular geometries and calculating NMR chemical shifts using Gaussian or ORCA software to match experimental data .
  • Molecular dynamics (MD) : Simulating solvent effects (e.g., DMSO or CDCl₃) to account for environmental influences on spectral peaks .
  • 2D NMR (COSY, NOESY) : Resolving overlapping signals by identifying through-space and through-bond correlations .
    Case study : A related piperazinyl-pyridinone derivative showed a 0.2 ppm deviation in predicted vs. experimental ¹³C NMR; MD simulations revealed solvent-induced conformational changes .

Basic: What analytical techniques are essential for confirming the purity and stability of this compound?

Answer:

  • HPLC-DAD/MS : Quantifies purity (>98%) and detects degradation products (e.g., nitro group reduction or hydrolysis) under accelerated stability testing (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How does the electronic nature of substituents influence the compound’s bioactivity?

Answer:
The nitro groups (electron-withdrawing) and methylamino groups (electron-donating) create a polarized π-system, affecting receptor binding. Methodologies to study this include:

  • QSAR modeling : Correlating substituent Hammett σ values with IC₅₀ data from enzyme inhibition assays .
  • Electrostatic potential maps : Generated via DFT to identify nucleophilic/electrophilic hotspots for target interaction (e.g., kinase active sites) .
    Example : In a structurally similar triazolopyrimidine derivative, replacing a methoxy group with nitro improved kinase inhibition by 10-fold due to enhanced π-π stacking .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of nitro groups .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methanone moiety .
  • Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability (>6 months) .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design. For example, a 15% yield increase was achieved for a piperazinyl-methanone analog by optimizing Pd(OAc)₂ loading to 2.5 mol% .
  • Flow chemistry : Continuous processing reduces intermediate isolation steps, improving overall yield (e.g., from 32% to 51% for a nitro-pyridine intermediate) .
  • In situ monitoring : Use ReactIR to track reaction progress and quench at maximal conversion .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity screening : Preliminary Ames tests for mutagenicity (required for nitroaromatics) .
  • PPE : Nitrile gloves and fume hoods to prevent dermal/organ exposure to nitro intermediates .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation (e.g., t₁/₂ increased from 1.2 to 3.5 hours in rat liver microsomes) .
  • Prodrug strategies : Esterify the methanone carbonyl to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.